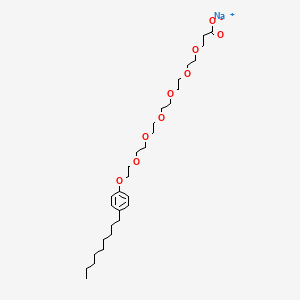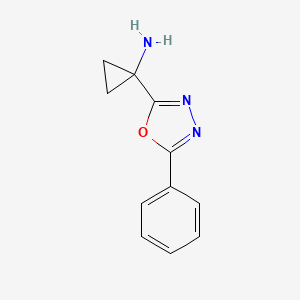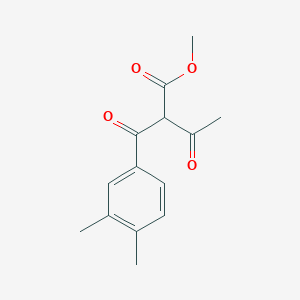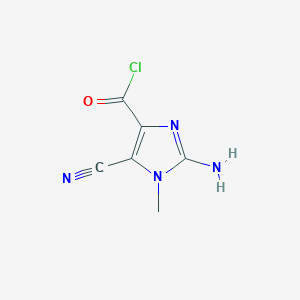![molecular formula C24H34O6 B12820144 4-[3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene](/img/structure/B12820144.png)
4-[3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phyllanthin is a lignan compound predominantly found in the Phyllanthus genus, particularly in Phyllanthus amarus. This compound has garnered significant attention due to its diverse pharmacological properties, including hepatoprotective, anti-inflammatory, and antioxidant effects . Historically, Phyllanthus species have been used in traditional medicine to treat various ailments such as liver disorders, diabetes, and infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phyllanthin can be extracted from the aerial parts of Phyllanthus species using various methods. Direct extraction with solvents such as methanol, hexane, and dichloromethane has been employed, with varying yields and lignan content . For instance, Soxhlet extraction with hexane yields a higher phyllanthin content compared to other solvents . Additionally, microwave-assisted extraction using 80% methanol has shown to produce a better yield and higher phyllanthin content .
Industrial Production Methods
Industrial production of phyllanthin involves optimizing extraction techniques to maximize yield and purity. Methods such as alkaline digestion with potassium hydroxide and enzymatic treatment using cellulase and protease have been developed to enhance extraction efficiency . These methods ensure a higher concentration of phyllanthin in the final extract, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phyllanthin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Phyllanthin can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups.
Major Products
The major products formed from these reactions include derivatives with enhanced biological activities. For example, oxidation of phyllanthin can lead to the formation of more potent antioxidant compounds.
Scientific Research Applications
Chemistry: Used as a marker compound for quality control in herbal formulations.
Medicine: Demonstrated hepatoprotective, anti-inflammatory, and anticancer properties
Industry: Incorporated into nutraceuticals and dietary supplements for its health benefits.
Mechanism of Action
Phyllanthin exerts its effects through multiple molecular targets and pathways :
Hepatoprotective: Reduces oxidative stress and inflammation in liver cells by modulating the expression of antioxidant enzymes and inflammatory cytokines.
Anti-inflammatory: Inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anticancer: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Phyllanthin is often compared with other lignans such as hypophyllanthin, nirtetralin, and niranthin :
Hypophyllanthin: Similar in structure but exhibits stronger anti-inflammatory and immunomodulatory effects.
Nirtetralin and Niranthin: These lignans also possess antioxidant and hepatoprotective properties but differ in their potency and specific biological activities.
Phyllanthin’s unique combination of pharmacological properties and its presence in various Phyllanthus species make it a valuable compound for further research and development in medicinal and industrial applications.
Properties
IUPAC Name |
4-[3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-25-15-19(11-17-7-9-21(27-3)23(13-17)29-5)20(16-26-2)12-18-8-10-22(28-4)24(14-18)30-6/h7-10,13-14,19-20H,11-12,15-16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLQGJQSLUYUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC(=C(C=C2)OC)OC)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(Naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12820061.png)
![6-Ethoxy-N-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12820062.png)










![3,5-Bis[(4-methylphenyl)methylene]-4-piperidone hydrochloride; 4-Piperidione,3,5-bis[(4-methylphenyl)methylene] hydrochloride](/img/structure/B12820129.png)

